O-Ethyl (trimethylsilyl)ethanethioate
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Overview
Description
O-Ethyl (trimethylsilyl)ethanethioate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl (trimethylsilyl)ethanethioate typically involves the reaction of ethanethioate with a trimethylsilylating agent. One common method is the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethanethioate anion attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl (trimethylsilyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
O-Ethyl (trimethylsilyl)ethanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis and as a model compound for studying drug metabolism.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex organosilicon compounds
Mechanism of Action
The mechanism of action of O-Ethyl (trimethylsilyl)ethanethioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. In biological systems, the compound can interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl ethanethioate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl ethanethioate: Similar structure but without the ethyl group, leading to variations in chemical behavior.
O-Ethyl (trimethylsilyl)acetate: Contains an acetate group instead of ethanethioate, affecting its chemical properties and uses
Uniqueness
O-Ethyl (trimethylsilyl)ethanethioate is unique due to the presence of both the ethyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable reagent in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
62785-58-4 |
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Molecular Formula |
C7H16OSSi |
Molecular Weight |
176.35 g/mol |
IUPAC Name |
O-ethyl 2-trimethylsilylethanethioate |
InChI |
InChI=1S/C7H16OSSi/c1-5-8-7(9)6-10(2,3)4/h5-6H2,1-4H3 |
InChI Key |
CSBIYTPNPDLPRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C[Si](C)(C)C |
Origin of Product |
United States |
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